

An In-depth Technical Guide to Progesterone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Precyasterone*

Cat. No.: B2760011

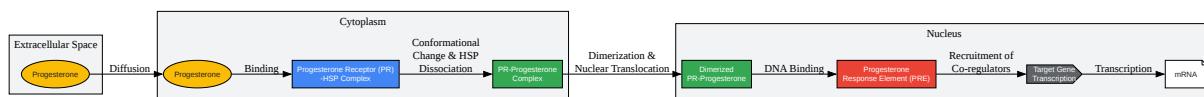
[Get Quote](#)

A Note on Terminology: This document provides a comprehensive technical overview of Progesterone. Initial searches for "**Precyasterone**" did not yield a recognized compound, suggesting a possible misspelling. The data herein pertains to Progesterone, a key steroid hormone.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Progesterone's molecular characteristics, signaling pathways, and common experimental methodologies.

Molecular and Physicochemical Data

Progesterone is a C21 steroid hormone essential for the menstrual cycle, pregnancy, and embryogenesis.^[1] Its core chemical and physical properties are summarized below.

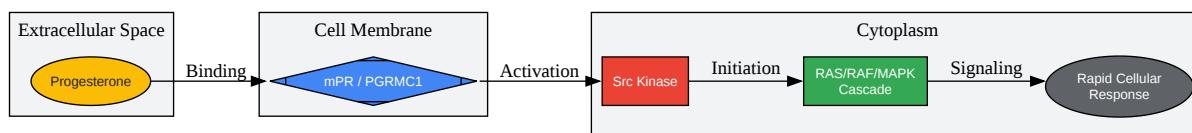

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₂	[1] [2] [3]
Molecular Weight	314.46 g/mol	[2] [3]
CAS Number	57-83-0	[2] [3]
IUPAC Name	Pregn-4-ene-3,20-dione	[1]
Synonyms	P4, Pregnenedione	[1]
Melting Point	121-131 °C (polymorph dependent)	[2]
Solubility	Insoluble in water; Soluble in alcohol, acetone, dioxane	[2]

Signaling Pathways

Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. These pathways are crucial for its diverse physiological roles, from reproductive health to neuroprotection.

Canonical (Genomic) Signaling Pathway

The canonical pathway involves the binding of progesterone to its intracellular receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). These receptors are ligand-activated transcription factors that modulate the expression of target genes.



[Click to download full resolution via product page](#)

Canonical Progesterone Signaling Pathway

Non-Canonical (Non-Genomic) Signaling Pathways

Progesterone can also elicit rapid cellular responses through membrane-associated progesterone receptors (mPRs) and the progesterone receptor membrane component 1 (PGRMC1). These interactions activate various downstream signaling cascades, such as the MAPK pathway.

[Click to download full resolution via product page](#)

Non-Canonical Progesterone Signaling Pathway

Experimental Protocols

A variety of experimental techniques are employed to study the synthesis, quantification, and activity of progesterone. Below are detailed methodologies for key experiments.

Quantification of Progesterone by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying progesterone levels in biological samples like serum, plasma, and tissue culture media.

Principle: This is a competitive immunoassay. Progesterone in the sample competes with a known amount of enzyme-labeled progesterone (e.g., progesterone-HRP) for binding to a limited number of anti-progesterone antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of progesterone in the sample.

Materials:

- Microtiter plate pre-coated with anti-progesterone antibody

- Progesterone standards of known concentrations
- Progesterone-enzyme conjugate (e.g., HRP-conjugate)
- Wash buffer (e.g., PBS with Tween-20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., dilute sulfuric acid)
- Microplate reader

Procedure:

- Sample Preparation: Prepare samples and standards at the desired dilutions.
- Competitive Binding: Add standards and samples to the respective wells of the microtiter plate. Add the progesterone-enzyme conjugate to all wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.[3]
- Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound progesterone and enzyme conjugate.
- Substrate Reaction: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change. Incubate for a set period (e.g., 15-30 minutes) in the dark.
- Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow for TMB with a sulfuric acid stop solution).
- Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Progesterone Receptor Binding Assay

This assay is used to screen for and characterize compounds that bind to the progesterone receptor.

Principle: A fluorescently labeled progesterone ligand (tracer) binds to the progesterone receptor ligand-binding domain (PR-LBD). Test compounds that also bind to the PR-LBD will compete with the tracer, leading to a decrease in the fluorescence polarization signal.

Materials:

- Progesterone Receptor Ligand Binding Domain (PR-LBD), often GST-tagged
- Fluorescently labeled progesterone ligand (e.g., Fluormone PL Red)
- Assay buffer
- Test compounds and a known PR ligand (e.g., progesterone) as a positive control
- Microplate compatible with fluorescence polarization reading

Procedure:

- **Reagent Preparation:** Prepare serial dilutions of the test compounds and the positive control. Prepare a working solution of the PR-LBD and the fluorescent tracer in the assay buffer.
- **Assay Setup:** In a microplate, add the test compounds/control, the PR-LBD, and the fluorescent tracer to the appropriate wells.
- **Incubation:** Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
- **Fluorescence Polarization Reading:** Measure the fluorescence polarization of each well using a suitable microplate reader.
- **Data Analysis:** The binding of the test compound will displace the fluorescent tracer from the PR-LBD, causing a decrease in the fluorescence polarization value. Calculate the percent

inhibition for each concentration of the test compound and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

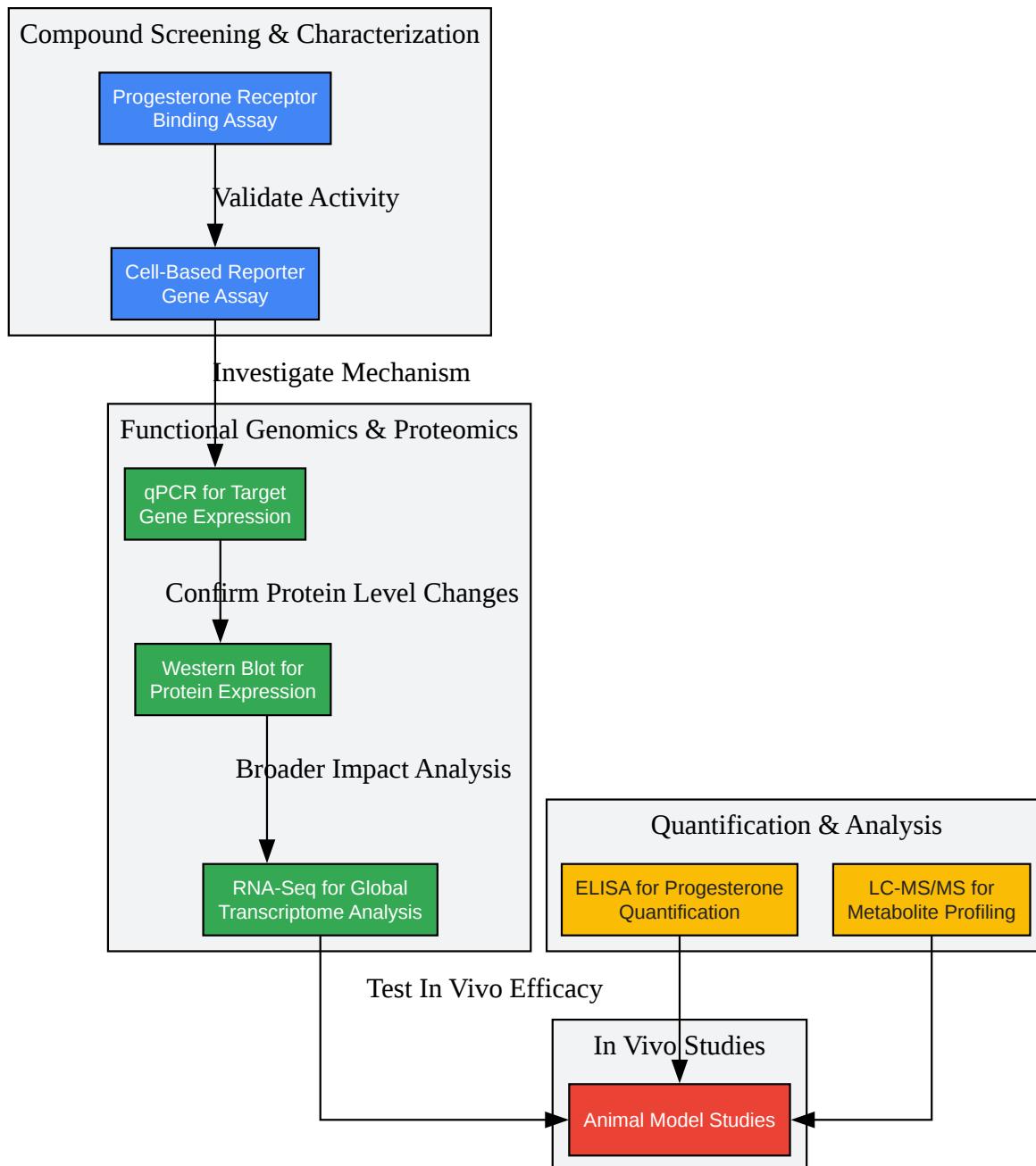
Analysis of Progesterone-Regulated Gene Expression by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression of specific genes in response to progesterone treatment.

Principle: Cells are treated with progesterone, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Materials:

- Cell culture reagents
- Progesterone
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix (containing DNA polymerase, dNTPs, and fluorescent dye)
- Gene-specific forward and reverse primers for target and reference genes
- qPCR instrument


Procedure:

- **Cell Treatment:** Culture cells to the desired confluence and treat them with progesterone or a vehicle control for a specific duration.
- **RNA Extraction:** Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Assess the quality and quantity of the extracted RNA.

- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers for the target gene(s) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
- Thermal Cycling: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).
- Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the quantification cycle (Cq). Normalize the Cq values of the target genes to the Cq values of the reference gene (ΔCq). Calculate the fold change in gene expression in progesterone-treated samples compared to control samples using the $\Delta\Delta Cq$ method.

Experimental and Logical Workflows

The study of progesterone often involves a multi-step process, from initial screening to in-depth mechanistic studies.

[Click to download full resolution via product page](#)

General Experimental Workflow for Progesterone Research

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neogen.com [neogen.com]
- 2. arborassays.com [arborassays.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Progesterone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2760011#precosterone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b2760011#precosterone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

